3-(Benzylsulfonyl)pyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c13-15(14,11-6-7-12-8-11)9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJOWODLIJZPNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286618 | |
| Record name | 3-[(Phenylmethyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-16-2 | |
| Record name | 3-[(Phenylmethyl)sulfonyl]pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(Phenylmethyl)sulfonyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Benzylsulfonyl Pyrrolidine and Its Derivatives
Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization
The construction of the pyrrolidine ring is a cornerstone of many synthetic endeavors. Several powerful strategies have emerged, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis
One of the most elegant and efficient methods for the regio- and stereoselective synthesis of the pyrrolidine core is the 1,3-dipolar cycloaddition of azomethine ylides with olefinic dipolarophiles. tandfonline.combeilstein-journals.org This approach allows for the construction of structurally complex pyrrolidines from relatively simple precursors. tandfonline.com Azomethine ylides, which can be generated in situ from the decarboxylative condensation of α-amino acids with carbonyl compounds, are key intermediates in this process. tandfonline.combeilstein-journals.org The versatility of this reaction is highlighted by its application in multicomponent reactions, enabling the assembly of complex spiro-heterocycles in a single operation. tandfonline.com The catalytic asymmetric version of this reaction provides access to a diverse range of stereochemical patterns in enantioselective pyrrolidine synthesis. rsc.org
Recent developments have showcased cascade reactions involving 1,3-dipolar cycloaddition and lactamization for the synthesis of complex fused pyrrolidine systems. acs.org These one-pot syntheses can generate multiple new bonds and heterocyclic rings with high diastereoselectivity. acs.org
Glycine-Based [3+2] Cycloadditions for Pyrrolidine Core Formation
The reaction can be integrated with other annulation reactions in one-pot procedures to create complex polycyclic systems containing a pyrrolidine ring. mdpi.comnih.govscilit.com The choice of reaction conditions and substrates allows for the formation of either semi-stabilized or non-stabilized azomethine ylides, which can influence the regio- and stereoselectivity of the cycloaddition. mdpi.com
Transition-Metal-Catalyzed Approaches to Pyrrolidine Frameworks
Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of pyrrolidine frameworks. rsc.orgresearchgate.net These methods often exhibit high efficiency and provide access to a wide range of substituted pyrrolidines. rsc.org
A prominent strategy is the transition metal-catalyzed [2+2+2] cycloaddition of nitrogen-linked 1,6-diynes with various unsaturated partners like alkynes and alkenes. rsc.orgresearchgate.net This method allows for the direct construction of fused pyrrolidine systems with high atom economy. rsc.org Various transition metals, including rhodium, ruthenium, cobalt, and nickel, have been employed as catalysts in these transformations. rsc.org
Other transition metal-catalyzed reactions for pyrrolidine synthesis include:
Palladium-catalyzed intramolecular aminoarylation of alkenes , which generates pyrrolidines with good yields and excellent regioselectivity. acs.org
Rhodium-catalyzed asymmetric intramolecular hydroamination of unactivated alkenes , providing access to chiral pyrrolidines with high enantioselectivity. acs.org
Palladium-catalyzed intramolecular Aza-Heck cyclization , which is particularly useful for synthesizing challenging chiral α-tertiary pyrrolidine derivatives. acs.org
| Catalyst System | Reaction Type | Key Features |
| Rhodium, Ruthenium, Cobalt, Nickel | [2+2+2] Cycloaddition | High atom economy, direct access to fused systems. rsc.org |
| Palladium | Intramolecular Aminoarylation | Good yields, excellent regioselectivity. acs.org |
| Rhodium | Asymmetric Hydroamination | High enantioselectivity for chiral pyrrolidines. acs.org |
| Palladium | Aza-Heck Cyclization | Access to α-tertiary chiral pyrrolidines. acs.org |
N-Heterocyclization of Primary Amines and Diols for Pyrrolidine Access
The N-heterocyclization of primary amines with diols presents an environmentally benign and efficient route to cyclic amines, including pyrrolidines. organic-chemistry.orgmdpi.com This "borrowing hydrogen" strategy, often catalyzed by iridium or ruthenium complexes, involves the in-situ oxidation of the diol to a dialdehyde, followed by condensation with the amine and subsequent reduction. organic-chemistry.orgorganic-chemistry.org
Ruthenium complexes, such as [RuCl2(PPh3)3], have been shown to effectively catalyze the reaction between 1,4-butanediol (B3395766) and various primary amines to produce N-substituted pyrrolidines in excellent yields. oup.com This method is applicable to both aromatic and aliphatic amines. oup.com Microwave-assisted procedures can accelerate these reactions and often remove the need for a solvent. organic-chemistry.org
Copper-Catalyzed Intramolecular Amination for Pyrrolidine Formation
Copper-catalyzed intramolecular amination of C(sp³)–H bonds provides a direct and powerful method for the synthesis of pyrrolidines. organic-chemistry.org This approach allows for the formation of a C-N bond at a remote, unactivated carbon atom. organic-chemistry.org The reactions are typically conducted under mild conditions and exhibit high regio- and chemoselectivity. organic-chemistry.org
Recent advancements have focused on the radical-mediated intramolecular amination of tertiary C(sp³)-H bonds, providing access to α-quaternary pyrrolidines. sustech.edu.cn Mechanistic studies suggest that these reactions proceed via an intramolecular 1,5-hydrogen atom transfer (HAT) process, generating a key tertiary C-centered radical that then undergoes C-N bond formation. sustech.edu.cn The use of chiral copper catalysts in conjunction with chiral phosphoric acids has enabled the development of enantioselective versions of this reaction. sustech.edu.cn
Furthermore, copper-promoted intramolecular aminooxygenation of alkenes has been investigated for the diastereoselective synthesis of disubstituted pyrrolidines. acs.orgcapes.gov.br The stereochemical outcome of this reaction is influenced by the substitution pattern on the alkene substrate. acs.orgcapes.gov.br
Installation and Modification of the Benzylsulfonyl Moiety
The benzylsulfonyl group is a key functional group in the target molecule. Its installation is typically achieved by reacting a suitable pyrrolidine precursor with a benzylsulfonylating agent.
The most common method for installing a sulfonyl group onto a nitrogen atom is through the use of a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. mdpi.com For the synthesis of 1-(phenylsulfonyl)spiro[indoline-3,3′-pyrrolidine] derivatives, sodium hydride was used as the base to deprotonate the pyrrolidine nitrogen, which then reacts with benzenesulfonyl chloride. mdpi.com
Sulfonamides are known to be stable protecting groups for amines, tolerating a wide range of reaction conditions. orgsyn.org This stability can also be a challenge when removal is desired, often requiring harsh conditions. orgsyn.org However, specific sulfonamide groups, like the 2-(trimethylsilyl)ethanesulfonyl (SES) group, have been developed to allow for milder removal conditions. orgsyn.org
Sulfonylation Reactions on Preformed Pyrrolidine Rings
A primary method for synthesizing benzylsulfonylpyrrolidines involves the direct sulfonylation of a pre-existing pyrrolidine ring. This nucleophilic substitution reaction typically entails the reaction of a pyrrolidine derivative with a benzylsulfonyl chloride in the presence of a base. The base serves to deprotonate the pyrrolidine nitrogen, thereby increasing its nucleophilicity and facilitating its attack on the electrophilic sulfur atom of the sulfonyl chloride.
This method's efficiency can be influenced by several factors. For instance, to prevent undesired side reactions such as bis-sulfonylation, where two sulfonyl groups are added, it is crucial to control the stoichiometry of the reactants, typically using a slight excess of the sulfonyl chloride, and to maintain low reaction temperatures, often at or below 0°C.
A notable advancement in this area is the use of photoredox catalysis, which allows for the dehydrogenative aromatization and subsequent sulfonylation of N-substituted pyrrolidines. d-nb.info In this process, an iridium-based photocatalyst, when irradiated with visible light, facilitates the formation of a pyrrole (B145914) ring from a pyrrolidine, with a sulfonyl chloride acting as both the sulfonylation agent and a component in the catalyst regeneration cycle. d-nb.info This method provides access to β-substituted sulfonyl pyrroles, which are otherwise challenging to synthesize. d-nb.info
Table 1: Examples of Sulfonylation Reactions on Pyrrolidines
| Pyrrolidine Derivative | Sulfonylating Agent | Catalyst/Conditions | Product | Yield | Reference |
| N-Benzylpyrrolidine | p-Toluenesulfonyl chloride | Ir[dF(CF3)ppy]2(dtbbpy)PF6, visible light | C3-Sulfonylated pyrrole | 14% | d-nb.info |
| Pyrrolidine | Benzenesulfonyl chloride | Base | 1-(Phenylsulfonyl)pyrrolidine | 71% (flow electrochemistry) | |
| Benzyl (B1604629) 2-oxospiro[indoline-3,3′-pyrrolidine]-1′-carboxylate | Benzenesulfonyl chloride | Sodium hydride | Benzyl 2-oxo-1-(phenylsulfonyl)spiro[indoline-3,3′-pyrrolidine]-1′-carboxylate | Not Specified | nih.gov |
Palladium-Catalyzed α-Allylation of Benzylsulfonamides
Palladium-catalyzed reactions have emerged as a powerful tool for carbon-carbon bond formation. In the context of benzylsulfonylpyrrolidine synthesis, the palladium-catalyzed α-allylation of benzylsulfonamides offers a route to functionalized sulfonamides. hud.ac.uk This reaction, a variation of the Tsuji-Trost reaction, involves the reaction of a benzylsulfonamide anion with an allyl acetate (B1210297) in the presence of a palladium(0) catalyst and a phosphine (B1218219) ligand. hud.ac.uk
This methodology allows for the creation of a diverse library of allylated sulfonamides by varying both the amine substituent of the sulfonamide and the allylic partner. hud.ac.uk Mechanistic studies have shown that benzylsulfonamides act as soft carbon nucleophiles in this reaction. hud.ac.uk More recent developments have extended this concept to the reductive aromatic C–H allylation of N-benzylsulfonimides with allyl esters, mediated by indium and catalyzed by palladium. rsc.org This avoids the pre-synthesis of allyl organometallic reagents. rsc.org
Furthermore, palladium(II)-catalyzed meta-C–H arylation and alkylation of benzylsulfonamides have been achieved using a transient mediator, providing access to meta-substituted derivatives. nih.govnih.gov
Green Chemistry Approaches in Benzylsulfonamide Synthesis
In line with the growing emphasis on sustainable chemical practices, green chemistry principles are increasingly being applied to the synthesis of benzylsulfonamides. sci-hub.sejocpr.compurkh.commdpi.com A key focus is the reduction or elimination of hazardous organic solvents. jocpr.com
One successful approach involves conducting sulfonylation reactions under solvent-free (neat) conditions at room temperature. sci-hub.se This method has been used to synthesize a range of N-alkyl and N-arylsulfonamides from aliphatic and aromatic primary and secondary amines and various arylsulfonyl chlorides. sci-hub.se Water, being an environmentally benign solvent, has also been effectively utilized for the synthesis of sulfonamide derivatives, particularly from amino acids. sci-hub.se
The use of recyclable catalysts and the development of one-pot reactions that minimize waste and improve atom economy are also central to green sulfonamide synthesis. mdpi.com These strategies not only reduce the environmental impact but can also lead to more efficient and cost-effective production processes. jocpr.compurkh.com
Table 2: Green Chemistry Approaches to Sulfonamide Synthesis
| Reaction Type | Green Aspect | Reactants | Product | Reference |
| Sulfonylation | Solvent-free (neat) | Aliphatic/aromatic amines, arylsulfonyl chlorides | N-Alkyl/N-arylsulfonamides | sci-hub.se |
| Sulfonylation | Water as solvent | Amino acids, tosyl chloride | Sulfonamide derivatives | sci-hub.se |
| Various | Use of ionic liquids | Various | Various sulfonamides | ejcmpr.com |
| Various | Microwave-assisted synthesis | Various | Various pharmaceuticals | mdpi.com |
Stereoselective Synthesis of Chiral Benzylsulfonylpyrrolidine Derivatives
The synthesis of specific stereoisomers of chiral benzylsulfonylpyrrolidine derivatives is of significant interest, as biological activity is often dependent on the three-dimensional arrangement of atoms. mdpi.com Several strategies have been developed to achieve high levels of stereocontrol.
One common approach is to start with a chiral precursor, such as proline or hydroxyproline, which already possesses a defined stereochemistry within its pyrrolidine ring. mdpi.com Functionalization of this chiral scaffold can then lead to the desired enantiomerically pure product. mdpi.com
Asymmetric catalysis is another powerful tool. For example, the use of chiral N-tert-butanesulfinyl imines has proven effective in the stereoselective synthesis of various nitrogen-containing heterocycles, including pyrrolidines. beilstein-journals.orgrsc.org Nucleophilic additions to these chiral imines often proceed with high diastereoselectivity. beilstein-journals.org Furthermore, dynamic kinetic resolution, which combines a lipase-catalyzed reaction with a metal catalyst, can be used to transform a racemic mixture of alcohols into a single enantiomerically pure ester, a strategy applicable to precursors of chiral pyrrolidines. mdpi.com
Synthetic Approaches for Polycyclic Systems Incorporating Benzylsulfonylpyrrolidine Structures
The benzylsulfonylpyrrolidine moiety can be incorporated into more complex, polycyclic frameworks. These larger structures are often of interest in materials science and medicinal chemistry. mit.edursc.org
Synthetic strategies for these systems often rely on convergent approaches, where multiple, pre-functionalized building blocks are combined in the later stages of the synthesis. rsc.org This can be more efficient than linear syntheses for constructing complex molecules. rsc.org
Palladium-catalyzed annulation reactions are particularly useful for building polycyclic aromatic systems. rsc.orgbeilstein-journals.org For example, the reaction of a peri-activated naphthalimide with another aromatic unit can lead to extended π-conjugated systems. rsc.org Diels-Alder reactions are another classic and powerful method for constructing six-membered rings, which can be used to build up polycyclic structures from simpler dienes and dienophiles. mit.edu The synthesis of complex molecules like spiro[pyrrolidine-3,3′-oxindoles] often involves multi-step sequences that can include intramolecular Mannich reactions or oxidative cyclizations. nih.gov
Chemical Reactivity and Transformation Pathways of Benzylsulfonylpyrrolidines
Reactivity at the Pyrrolidine (B122466) Nitrogen: Nucleophilic and Electrophilic Transformations
The nitrogen atom of the pyrrolidine ring in 3-(benzylsulfonyl)pyrrolidine is a secondary amine, and its reactivity is influenced by the electron-withdrawing nature of the adjacent benzylsulfonyl group. This group reduces the nucleophilicity and basicity of the nitrogen atom compared to a simple N-alkyl pyrrolidine. chem-station.com Nevertheless, the nitrogen lone pair remains available for reactions with various electrophiles.
Nucleophilic Transformations (N-Alkylation and N-Acylation):
The pyrrolidine nitrogen can act as a nucleophile to attack electrophilic species, leading to N-substituted products.
N-Alkylation: The introduction of an alkyl group onto the pyrrolidine nitrogen can be achieved by reacting this compound with alkyl halides. This reaction typically requires a base to deprotonate the nitrogen, forming a more potent nucleophile. Common bases include potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). wikipedia.org For instance, reaction with an alkyl halide (R-X) in the presence of a base yields the corresponding N-alkyl-3-(benzylsulfonyl)pyrrolidine.
N-Acylation: Acylation of the pyrrolidine nitrogen is another common transformation, leading to the formation of amides. mdpi.com This is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. researchgate.net For example, treatment with benzoyl chloride would yield N-benzoyl-3-(benzylsulfonyl)pyrrolidine. A variety of coupling reagents developed for peptide synthesis can also be employed for efficient N-acylation. mdpi.com
The table below summarizes typical conditions for these transformations.
| Transformation | Reagents and Conditions | Product Type |
| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3, NaH), Solvent (e.g., DMF) | N-Alkyl-3-(benzylsulfonyl)pyrrolidine |
| N-Acylation | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)2O), Base (e.g., Et3N, Pyridine) | N-Acyl-3-(benzylsulfonyl)pyrrolidine |
Electrophilic Transformations:
While the primary reactivity of the pyrrolidine nitrogen is nucleophilic, in the context of certain oxidative reactions, it can be involved in transformations initiated by electrophilic species. For example, visible-light photoredox catalysis can be used for the dehydrogenative aromatization and sulfonylation of N-substituted pyrrolidines, although this typically involves the N-aryl or N-alkyl substituted pyrrolidine as the starting material rather than the N-unsubstituted sulfonamide. orgsyn.orgresearchgate.net
Reactions Involving the Sulfonyl Group: Substitutions and Cleavages
The sulfonyl group in this compound is generally stable and serves as a robust protecting group for the pyrrolidine nitrogen under many conditions. chem-station.com However, it can be cleaved (desulfonylation) under specific reductive conditions.
Cleavage of the N-S Bond (Desulfonylation):
The removal of the benzylsulfonyl group to liberate the free pyrrolidine is a key transformation. This reductive cleavage can be accomplished using various methods, often requiring harsh conditions due to the stability of the sulfonamide linkage. organic-chemistry.org
Common methods for desulfonylation include:
Dissolving Metal Reductions: Reagents like sodium in liquid ammonia (B1221849) or lithium with a catalytic amount of naphthalene (B1677914) can effectively cleave the N-S bond. organic-chemistry.org
Reductive Cleavage with Hydrides: While less common for simple sulfonamides, certain complex hydrides may effect cleavage.
Photoredox Catalysis: Recent advances have demonstrated the cleavage of N-S bonds in tosyl amides using visible-light photoredox catalysis under mild conditions. researchgate.net
The choice of reagent is critical and depends on the presence of other functional groups in the molecule.
The table below outlines some common desulfonylation methods.
| Method | Reagents and Conditions | Outcome |
| Naphthalene-catalyzed lithiation | Lithium, catalytic naphthalene, THF, low temperature | Reductive cleavage of the N-S bond |
| Birch Reduction | Sodium or Lithium in liquid ammonia | Reductive cleavage of the N-S bond |
| Photoredox Catalysis | Photocatalyst, light irradiation | Reductive cleavage of the N-S bond |
The sulfonyl group itself can also be subject to nucleophilic attack at the sulfur atom, although this is less common than N-S bond cleavage. Such reactions are more prevalent with arenesulfonyl chlorides, where the chloride is a good leaving group. mdpi.comnih.gov
Functional Group Interconversions on the Benzyl (B1604629) Moiety
The benzyl portion of the molecule offers a site for various chemical modifications, typical of aromatic rings and benzylic positions. wikipedia.org
Aromatic Substitution: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions. The sulfonylpyrrolidine moiety will act as a deactivating group, directing incoming electrophiles primarily to the meta position due to its electron-withdrawing nature. However, forcing conditions may be required.
Benzylic Functionalization: The benzylic C-H bonds are susceptible to radical-mediated functionalization. rsc.org For example, oxidation could potentially convert the benzylic CH2 group to a carbonyl (ketone). Hydrogenation can also be employed to cleave the benzyl group entirely.
Hydrogenolysis: Catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst) can cleave the C-N bond of a benzylamine, but in the case of a benzylsulfonamide, the C-S bond of the benzyl group is more likely the target, leading to toluene (B28343) and the corresponding 3-sulfonylpyrrolidine derivative. More commonly, the benzyl group is removed from a tertiary amine via hydrogenolysis. mdpi.com
The table below details potential transformations on the benzyl moiety.
| Transformation | Reagents and Conditions | Potential Product |
| Electrophilic Aromatic Substitution (e.g., Nitration) | HNO3, H2SO4 | 3-((nitrobenzyl)sulfonyl)pyrrolidine |
| Benzylic Oxidation | Strong oxidizing agent (e.g., KMnO4) | 3-(benzoylsulfonyl)pyrrolidine |
| Hydrogenolysis of Benzyl-Sulfur Bond | H2, Pd/C | Toluene + 3-sulfonylpyrrolidine derivative |
Ring Modification and Rearrangement Reactions within the Pyrrolidine Core
The pyrrolidine ring itself can undergo transformations that alter its structure, such as ring-opening, ring-expansion, or rearrangement reactions. These reactions often require specific activation of the pyrrolidine ring.
One notable reaction involving N-substituted pyrrolidines is the Hofmann–Löffler–Freytag (HLF) reaction, which is a radical-mediated process that forms a C-N bond to generate a new heterocyclic ring system, typically a pyrrolidine. researchgate.net While this is a method for forming pyrrolidine rings, related radical rearrangements could potentially be induced in a pre-existing this compound system under specific conditions, leading to functionalization at a different position on the ring.
Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged to give a structural isomer of the original molecule. wiley-vch.denumberanalytics.comslideshare.net For instance, if a carbocation were generated adjacent to the pyrrolidine ring, a Wagner-Meerwein type rearrangement could occur. libretexts.org Similarly, base-catalyzed rearrangements like the Favorskii rearrangement are known for α-halogenated ketones, highlighting the potential for skeletal reorganization under specific functionalization patterns. msu.edu
The synthesis of complex pyrrolidine-containing structures often relies on cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, to construct the pyrrolidine ring with specific substituents. figshare.com While these are typically synthesis methods, the principles can inform potential intramolecular cyclization or rearrangement pathways of suitably functionalized this compound derivatives.
Stereochemical Outcomes and Control in Benzylsulfonylpyrrolidine Reactions
When reactions occur at the 3-position of the pyrrolidine ring or lead to the formation of new stereocenters, controlling the stereochemical outcome is a critical aspect of synthetic chemistry. lumenlearning.comnumberanalytics.comalrasheedcol.edu.iqlibretexts.org
Reactions at the Prochiral Center: If the starting material is an achiral derivative of this compound, and a reaction introduces a new chiral center (for example, at the 2- or 4-position), the product will typically be a racemic mixture unless a chiral catalyst or reagent is used. lumenlearning.com
Asymmetric Synthesis and Stereoselective Reactions: The synthesis of enantiomerically pure substituted pyrrolidines is of significant interest. nih.govmdpi.com This is often achieved through asymmetric synthesis, where a chiral auxiliary or catalyst directs the formation of one enantiomer over the other. For example, the asymmetric synthesis of polyfunctionalized pyrrolidines can be achieved using sulfinimine-derived building blocks, where the sulfinyl group acts as a chiral controller. nih.gov
In reactions involving this compound derivatives that are already chiral, the existing stereocenter can influence the stereochemical outcome of subsequent reactions, leading to the formation of diastereomers in unequal amounts. This is known as diastereoselective synthesis. For example, the reduction of a ketone on a side chain attached to a chiral pyrrolidine ring will often proceed with a preference for one diastereomeric alcohol product.
The stereochemical course of reactions such as nucleophilic substitutions or additions is highly dependent on the reaction mechanism. lumenlearning.commasterorganicchemistry.com For example, an SN2 reaction proceeds with inversion of configuration, while an SN1 reaction involving a planar carbocation intermediate often leads to racemization.
The table below summarizes key stereochemical considerations.
| Scenario | Description | Typical Outcome |
| Reaction on achiral substrate creating a new stereocenter | A new chiral center is formed from a prochiral center. | Racemic mixture (without chiral influence) |
| Asymmetric Synthesis | A chiral catalyst or auxiliary is used to favor one enantiomer. | Enantioenriched or enantiopure product |
| Diastereoselective Reaction | A reaction on a chiral substrate creates a new stereocenter. | Diastereomeric mixture, often with one major diastereomer |
Computational and in Silico Studies of Benzylsulfonylpyrrolidine Structures
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. In the context of benzylsulfonylpyrrolidine derivatives, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets.
For instance, docking studies of 1′-benzyl-1-((2-fluorophenyl)sulfonyl)-spiro[indoline-3,3′-pyrrolidine] (46a), a 5-HT6 receptor antagonist, have consistently shown its placement within the orthosteric binding pocket of the receptor. mdpi.com These simulations have been performed with and without constraints, such as requiring hydrogen bonding with specific residues like Asn288 and Ser193, to understand the key interactions driving ligand binding. mdpi.com Similarly, molecular docking has been employed to investigate the binding of N-benzylpyrrolidine derivatives as potential acetylcholinesterase inhibitors, helping to simulate their dynamic behavior and precise binding properties within the enzyme's active site. mdpi.com
The insights gained from these simulations are critical for understanding the structure-activity relationships of these compounds and for the rational design of new, more potent inhibitors. For example, docking studies on N-alkylated 1,4-dideoxy-1,4-imino-L-lyxitols, which are polyhydroxypyrrolidines, have indicated that the length of the alkyl chain is crucial for effective interaction with either a polar dyad (Asp270–Asp340) or a hydrophobic pocket (Pro298–Trp299) in Golgi α-mannosidase II, depending on the terminal functional group. rsc.org
Virtual Screening Methodologies for Identification of Chemical Modulators
Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.com This method can be broadly classified into ligand-based and structure-based approaches.
Ligand-based virtual screening (LBVS) utilizes the knowledge of known active ligands to identify other compounds with similar properties. mdpi.com For example, a fragment-based approach using ligand- and structure-based scoring functions identified a 2′-phenylspiro[indoline-3,3′-pyrrolidin]-2-one scaffold as a micromolar ligand for the 5-hydroxytryptamine receptor 6 (5-HT6R). mdpi.com This initial hit paved the way for further optimization.
Structure-based virtual screening (SBVS), on the other hand, relies on the three-dimensional structure of the target protein. mdpi.com Docking algorithms are used to predict the binding pose and affinity of a library of compounds to the target's binding site. This approach was successfully used to identify novel PARP1 inhibitors by screening the ZINC20 database. plos.org The combination of both ligand- and structure-based methods can be a powerful strategy for discovering novel chemical modulators. plos.org
Structure-Activity Relationship (SAR) Investigations through Computational Modeling
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. japsonline.com Computational modeling plays a pivotal role in elucidating these relationships for benzylsulfonylpyrrolidine derivatives. By analyzing how systematic changes to the molecular structure affect activity, researchers can identify key pharmacophoric features and guide the design of more potent and selective compounds. frontiersin.org
For example, in the development of spiro[pyrrolidine-3,3′-oxindoles] as 5-HT6 receptor ligands, SAR analysis was performed to explore differently substituted 2′-phenyl-derivatives. mdpi.com This led to the introduction of the phenylsulfonyl group and the investigation of the corresponding reduced spiro[pyrrolidine-3,3′-indoline] scaffold, ultimately resulting in ligands with submicromolar affinities. mdpi.com Similarly, SAR studies on enantiomer hits for neutral sphingomyelinase 2 (nSMase2) inhibitors focused on modifications to the central core, the southern aromatic ring, and the northern acetyl amide substitution on the pyrrolidine (B122466) ring. researchgate.net These computational investigations, often coupled with experimental validation, are crucial for optimizing lead compounds.
Conformational Analysis and Pseudorotation Dynamics of Pyrrolidine Rings
Studies on pyrrolidine nucleotide analogs have shown that the conformation of the pyrrolidine ring can be "tuned" by modifying substituents on the ring. beilstein-journals.org For instance, the alkylation or acylation of the pyrrolidine nitrogen atom can effectively alter the ring's conformation over the entire pseudorotation cycle. beilstein-journals.org The relative configuration of substituents also plays a crucial role; for example, trans-substitution with a tert-butyl group at the C-4 position of proline strongly favors a pseudoequatorial orientation, leading to an endo puckering effect, which is opposite to the effect observed with electronegative substituents. nih.gov Quantum mechanical calculations have been used to determine the relative stability of different puckered states, such as the Cγ-endo and Cγ-exo conformations in β-proline oligopeptides. frontiersin.org
Computational Elucidation of Molecular Mechanisms in Biological Systems
Computational methods are increasingly used to unravel the complex molecular mechanisms by which drugs and other small molecules exert their effects within biological systems. csic.eschemrxiv.org For benzylsulfonylpyrrolidine derivatives, these in silico approaches can provide insights into how these compounds interact with their targets at an atomic level and how these interactions translate into a biological response.
For example, computational studies can help to understand the molecular mechanisms involved in the functionality of receptors like Toll-like receptors (TLRs) and their recognition by pathogen-associated molecular patterns (PAMPs). csic.es This knowledge is crucial for designing new compounds that can modulate TLR behavior for therapeutic applications. csic.es In the context of enzymes, quantum mechanics/molecular mechanics (QM/MM) methods can be used to study reaction mechanisms, such as the proteolysis reaction of the SARS-CoV-2 main protease. chemrxiv.org By understanding the free energy landscape of the enzymatic reaction, researchers can guide the design of more effective inhibitors.
Prediction of Molecular Interactions and Binding Affinities
A central goal of computational drug design is the accurate prediction of the binding affinity between a ligand and its protein target. frontiersin.org This is a challenging task, but various computational methods have been developed to address it, ranging from free energy-based simulations to machine learning-based scoring functions. nih.gov
For benzylsulfonylpyrrolidine derivatives, predicting binding affinities is crucial for prioritizing compounds for synthesis and experimental testing. Scoring functions are often used in conjunction with molecular docking to estimate the strength of the protein-ligand interaction. frontiersin.org More rigorous methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions but are computationally more expensive. The development of new computational tools and scoring functions, such as the FRESNO function for predicting peptide binding to MHC proteins, continues to improve the accuracy of binding affinity predictions. u-strasbg.fr
Table of Interactive Data:
| Compound Name | Target | Computational Method | Key Finding |
| 1′-Benzyl-1-((2-fluorophenyl)sulfonyl)-spiro[indoline-3,3′-pyrrolidine] | 5-HT6 Receptor | Molecular Docking | Binds within the orthosteric binding pocket, with potential hydrogen bonding to Asn288 and Ser193. mdpi.com |
| N-alkylated 1,4-dideoxy-1,4-imino-L-lyxitols | Golgi α-mannosidase II | Molecular Docking | Alkyl chain length is crucial for interaction with either a polar dyad or a hydrophobic pocket. rsc.org |
| Pyrrolidine nucleotide analogs | Various enzymes | Conformational Analysis, NMR | Alkylation/acylation of the pyrrolidine nitrogen can tune the ring conformation across the pseudorotation cycle. beilstein-journals.org |
| trans-4-tert-butylproline | N/A | X-ray Crystallography, NMR, Modeling | The tert-butyl group strongly favors a pseudoequatorial orientation, causing an opposite puckering effect compared to electronegative groups. nih.gov |
Exploration of Biological Activities in Academic Research Contexts
Enzyme Inhibition Studies of Benzylsulfonylpyrrolidine Derivatives
The capacity of benzylsulfonylpyrrolidine derivatives and related structures to inhibit specific enzymes has been a primary focus of research. These investigations span a range of enzyme classes, from proteases involved in inflammation to kinases critical in cell signaling.
Caspase-1 is a critical enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines like IL-1β and IL-18. dergipark.org.trnih.gov Its inhibition is a therapeutic target for inflammatory diseases. Research has been conducted into the design and synthesis of sulfonamides as inhibitors of caspase-1. sigmaaldrich.com While specific studies on 3-(benzylsulfonyl)pyrrolidine are not detailed, the broader class of sulfonamide derivatives has been explored for this activity. For instance, peptide-based inhibitors like Ac-YVAD-CHO are known to be highly specific for Caspase-1. dergipark.org.tr The development of non-peptidic, small-molecule inhibitors, such as those from the sulfonamide class, represents an important area of research for creating potential therapeutic agents against inflammatory conditions. sigmaaldrich.comjpp.krakow.pl
Autotaxin (ATX) is a secreted enzyme that produces the signaling molecule lysophosphatidic acid (LPA), which is implicated in pathological conditions such as fibrosis and cancer. researchgate.netacs.org Consequently, ATX is a significant target for drug discovery. Novel classes of ATX inhibitors based on pyrrolidine (B122466) and 2-pyrrolidinone (B116388) heterocycles have been synthesized and evaluated. researchgate.netnih.gov
Researchers have developed these derivatives from starting materials like S-proline and S-pyroglutamic acid. d-nb.inforesearchgate.net Studies have shown that certain pyrrolidine derivatives are potent inhibitors of ATX. For example, boronic acid derivatives incorporating the pyrrolidine scaffold have demonstrated high potency, with IC50 values as low as 35 nM. researchgate.netfrontiersin.org
Table 1: ATX Inhibition by Pyrrolidine and 2-Pyrrolidinone Derivatives
| Compound Type | Specific Derivative | IC50 (nM) | Reference |
|---|---|---|---|
| Boronic Acid | Compound 3k | 50 | researchgate.net |
| Boronic Acid | Compound 21 | 35 | researchgate.netfrontiersin.org |
| Carboxylic Acid | Compound 40b | 800 | researchgate.net |
Dipeptidyl peptidase-IV (DPP-IV) inhibitors are a class of oral hypoglycemic agents used in the treatment of type 2 diabetes. wisdomlib.org They work by preventing the degradation of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. wisdomlib.org Novel pyrrolidine sulfonamide derivatives have been synthesized and evaluated as DPP-IV inhibitors. frontiersin.orgresearchgate.net
In one study, a series of 1,2,4-oxadiazole (B8745197) derivatives with a pyrrolidine-2-carbonitrile-sulfonamide backbone were designed and synthesized. semanticscholar.org Several of these compounds displayed significant DPP-IV inhibitory activity, with IC50 values in the nanomolar to micromolar range, comparable to the standard drug Vildagliptin. researchgate.netsemanticscholar.org Another study reported on sulfonamide derivatives of pyrrolidine and piperidine (B6355638), identifying a potent compound with an IC50 of 41.17 nM. nih.gov
Table 2: DPP-IV Inhibition by Pyrrolidine Sulfonamide Derivatives
| Compound Series | Most Potent Compound | IC50 | Standard (Vildagliptin) IC50 | Reference |
|---|---|---|---|---|
| Pyrrolidine-2-carbonitrile-sulfonamide | Compound B-XI | 11.32 ± 1.59 µM | 4.79 ± 1.66 nM | researchgate.netsemanticscholar.org |
Viral reverse transcriptases are crucial enzymes for the replication of retroviruses like HIV. nih.gov Sulfonamide derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netekb.egnih.gov Research has shown that sulfonamide-containing compounds can act as potent NNRTIs, and some are used clinically as HIV protease inhibitors. researchgate.net While research specifically detailing this compound is limited in this context, the broader sulfonamide class is well-established. For example, diarylpyrimidine derivatives that incorporate a piperazine (B1678402) sulfonyl moiety have been designed to enhance interactions with the reverse transcriptase enzyme and have shown potent activity against wild-type and resistant HIV-1 strains. nih.gov
The strategy of dual inhibition, targeting multiple kinases simultaneously, has gained traction in cancer research. The Abl and PI3K kinase pathways are known to have compensatory effects, and their combined inhibition has shown improved preclinical results. nih.gov A study explored the (S)-3-aminopyrrolidine scaffold for the discovery of novel dual Abl and PI3K inhibitors. nih.gov The synthesized compounds demonstrated promising cytotoxicity against a chronic myeloid leukemia (CML) cell line and showed moderate inhibition of both Abl and PI3K kinases. nih.gov Molecular docking studies suggested that these compounds could bind to both kinases, and their cytotoxic effect was attributed to the collective inhibition of both targets. nih.gov Furthermore, other research has focused on developing sulfonamide derivatives as dual inhibitors of PI3K and mTOR, another key kinase in cell signaling. mdpi.com
Antimicrobial and Antifungal Research on Pyrrolidine Sulfonamides
The pyrrolidine sulfonamide scaffold has been extensively investigated for its potential antimicrobial and antifungal properties. nih.govtandfonline.comchemistry.kznih.gov These compounds have been synthesized and tested against a variety of bacterial and fungal strains.
Several studies report the synthesis of 3,4-disubstituted pyrrolidinesulfonamides which were found to be potent antibacterial and antifungal agents, showing results comparable to standard drugs. chemistry.kzresearchgate.net In one study, novel multi-functionalized pyrrolidine-containing benzenesulfonamides were synthesized and evaluated. nih.gov While some of these compounds showed remarkable enzyme inhibitory effects, their direct antibacterial and antifungal activity was found to be weaker, with Minimum Inhibitory Concentration (MIC) values in the range of 62.5-500 µg/ml against standard strains. nih.gov However, other research on sulfonylamino pyrrolidine derivatives reported a compound with significant activity against S. aureus (MIC: 3.11 μg/mL), E. coli (MIC: 6.58 μg/mL), and P. aeruginosa (MIC: 5.82 μg/mL). nih.gov
Antifungal research has also yielded promising results. One study found that certain sulfonamide-containing pyrrole (B145914) derivatives exhibited remarkable antifungal activity when compared to the standard mycostatin. researchgate.net Another investigation into spirooxindole pyrrolidine hybrids identified a compound with potent activity against Candida albicans, with an MIC value of 4 μg/mL. nih.gov
Table 3: Selected Antimicrobial Activity of Pyrrolidine Sulfonamide Derivatives
| Derivative Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Sulfonylamino pyrrolidine | S. aureus | 3.11 | nih.gov |
| Sulfonylamino pyrrolidine | E. coli | 6.58 | nih.gov |
| Sulfonylamino pyrrolidine | P. aeruginosa | 5.82 | nih.gov |
| Pyrrolidine-benzenesulfonamides | Standard bacterial/fungal strains | 62.5 - 500 | nih.gov |
Antiproliferative Effects in Cellular Models
Derivatives of the pyrrolidine scaffold have been a subject of interest in the quest for novel antiproliferative agents. Research has explored how modifications to the pyrrolidine ring and its substituents can influence activity against cancer cell lines. For instance, studies on C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines, which share a benzyl (B1604629) moiety, have demonstrated potent inhibition of Hsp90, a key protein in cancer cell survival, and broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines. nih.gov One of the most potent compounds from this series, 6a , exhibited an IC50 of 36 nM against Hsp90 and showed submicromolar mean GI50 values across the cell lines. nih.gov
Furthermore, research into quinolone derivatives has shown that incorporating a pyrrolidine ring at the C-7 position can influence antibacterial and pharmacokinetic properties. sci-hub.se This has led to investigations into modifying these structures to enhance antitumor activity. For example, certain N-(2-chloroacetyl) and N-alkanoyl derivatives of 7-piperazinylquinolones displayed significant antitumor effects against a range of human cancer cell lines, including prostate (PC-3), glioblastoma (U373-MG), colorectal (LoVo), non-small cell lung cancer (A549), and breast (MCF-7), with IC50 values in the low micromolar range. sci-hub.se
Modulation of Neurological Receptor Systems: 5-HT6 Receptor Ligand Research
The serotonin (B10506) 5-HT6 receptor has emerged as a significant target in the development of therapies for cognitive disorders and neuropathic pain. nih.govresearchgate.netanr.fr The benzylsulfonyl group, a key feature of this compound, has been identified as a crucial element in the design of 5-HT6 receptor ligands. nih.gov
Modeling studies have revealed that the presence of an N1-benzenesulfonyl group is a primary factor determining how tryptamine-related compounds bind to the 5-HT6 receptor. nih.gov This has guided the synthesis of novel compounds with potential therapeutic applications. For example, a series of 3-arylsulfonylamino-5,6-dihydro-6-substituted-1H-pyrazolo[3,4-c]pyridine-7-ones were designed as 5-HT6 ligands. researchgate.net Within this series, compound 12b , featuring a piperidine functionality and a (1-naphthyl)sulfonamino group, demonstrated potent in vitro inhibitory activity at the 5-HT6 receptor and showed promise in a rat model of neuropathic pain. researchgate.net
Further research has focused on developing dual-target ligands. Starting with a 5-HT6 receptor antagonist, (S)-1-[(3-chlorophenyl)sulfonyl]-4-(pyrrolidine-3-yl-amino)-1H-pyrrolo[3,2-c]quinoline (CPPQ), scientists have created dual antagonists for both the 5-HT6 and D3 receptors. nih.gov By introducing alkyl substituents to the pyrrolidine nitrogen of CPPQ, they identified compound 19 ((S)-1-((3-chlorophenyl)sulfonyl)-N-(1-isobutylpyrrolidin-3-yl)-1H-pyrrolo[3,2-c]quinolin-4-amine), which acts as a dual 5-HT6/D3 receptor antagonist with high affinity for both receptors (Ki(5-HT6) = 27 nM, Ki(D3) = 7 nM). nih.gov
Anti-inflammatory and Antinociceptive Activity Investigations
The pyrrolidine core is also present in compounds investigated for their anti-inflammatory and pain-reducing (antinociceptive) properties. frontiersin.org Research has shown that certain derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione possess both antiseizure and antinociceptive effects. mdpi.com One particularly promising compound, 33 , demonstrated significant analgesic effects in the formalin test, reducing the pain response in both the initial neurogenic phase and the later inflammatory phase. mdpi.com This suggests a broad spectrum of activity, potentially beneficial for treating neuropathic pain. mdpi.com The same compound also showed effectiveness in an oxaliplatin-induced neuropathic pain model. mdpi.com
Similarly, studies on 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives have identified compounds with significant antinociceptive effects in a mouse model of tonic pain (the formalin test). nih.govmdpi.com Three compounds from this series, 3 , 6 , and 9 , significantly reduced pain in the inflammatory phase of this test. mdpi.com Furthermore, these compounds exhibited antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. nih.govmdpi.com
Antioxidant Activity Research
The search for effective antioxidants has led researchers to explore various chemical scaffolds, including pyrrolidine derivatives. frontiersin.org The antioxidant potential of these compounds is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. rsc.orgjmp.ir
In a study of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, a class of compounds related to the pyrrolidine core, several were synthesized and tested for their antioxidant activity. rsc.org Using the DPPH assay, one compound, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one (4b) , was identified as a particularly promising radical scavenger. rsc.org Theoretical calculations further supported its potential as an effective scavenger of hydroxyl radicals. rsc.org
Another study investigating spiropyridoindolepyrrolidine derivatives also employed the DPPH assay to evaluate their antioxidant properties. frontiersin.org The results indicated that these compounds possess the ability to trap DPPH free radicals, with compound 7b showing notable activity. frontiersin.org
Advanced Glycation End Product (AGE) Formation Inhibition Studies
Advanced glycation end products (AGEs) are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. plos.orgfrontiersin.org They are implicated in the aging process and the complications of diabetes. nih.gov Consequently, there is significant interest in finding compounds that can inhibit the formation of AGEs.
Research has shown that certain natural compounds and their metabolites can effectively modulate the formation of AGEs. nih.gov For example, rutin (B1680289) and its metabolites containing vicinyl dihydroxyl groups have been shown to inhibit the formation of pentosidine (B29645) and other fluorescent AGEs in a dose-dependent manner. nih.gov These compounds also inhibit the formation of N(epsilon)-carboxymethyllysine (CML), another AGE biomarker. nih.gov While direct studies on this compound in this context are limited in the provided search results, the broader field of AGE inhibition provides a relevant area for future investigation of pyrrolidine sulfonamides. The mechanisms of AGE inhibition are varied and include scavenging carbonyl compounds, inhibiting early and advanced glycation reactions, and protecting the native structure of proteins. frontiersin.org
Exploration of Pyrrolidine Sulfonamides as Biological Probes
The unique properties of pyrrolidine sulfonamides make them valuable tools as biological probes to investigate complex biological processes. ebi.ac.uk For instance, they have been developed as competitive inhibitors of the glycine (B1666218) transporter 1 (GlyT1), a target for treating disorders associated with the hypofunction of the NMDA receptor, such as schizophrenia. acs.org The development of a series of 3,4-disubstituted pyrrolidine sulfonamides as selective and competitive GlyT1 inhibitors highlights the utility of this chemical scaffold in creating specific molecular probes. acs.org These probes can help to elucidate the function of specific biological targets and pathways.
Future Directions and Research Perspectives for Benzylsulfonylpyrrolidine
The 3-(benzylsulfonyl)pyrrolidine scaffold represents a valuable starting point for chemical and biological research. While initial studies have highlighted its potential, the future exploration of this compound and its derivatives holds significant promise. The following sections outline key areas of future research, from developing sophisticated synthetic methods to identifying novel biological applications, all aimed at fully harnessing the potential of this versatile chemical architecture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
